molecular formula C13H17N3O3S B2939663 1-(cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine CAS No. 1219844-58-2

1-(cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine

Cat. No.: B2939663
CAS No.: 1219844-58-2
M. Wt: 295.36
InChI Key: LOMPFHXDPIDUND-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine is a chemical compound that features a piperazine ring substituted with a cyclopropanesulfonyl group and a pyridine-3-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridine-3-Carbonyl Group: This step involves the acylation of the piperazine ring with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carbonyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the original sulfonyl or carbonyl groups.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Industry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(Pyridine-3-carbonyl)piperazine: This compound lacks the cyclopropanesulfonyl group and has different chemical properties and applications.

    4-(Pyridine-3-carbonyl)piperazine: Similar to the above compound but with different substitution patterns on the piperazine ring.

    Cyclopropanesulfonyl derivatives: Other compounds with the cyclopropanesulfonyl group but different core structures.

Uniqueness: 1-(Cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine is unique due to the presence of both the cyclopropanesulfonyl and pyridine-3-carbonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c17-13(11-2-1-5-14-10-11)15-6-8-16(9-7-15)20(18,19)12-3-4-12/h1-2,5,10,12H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMPFHXDPIDUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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